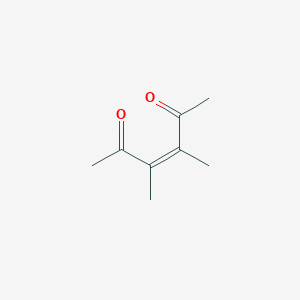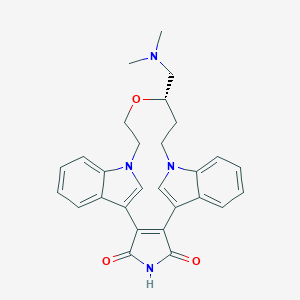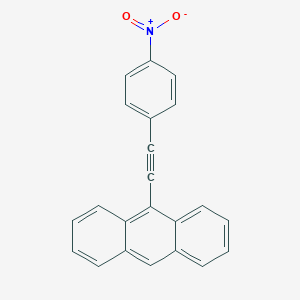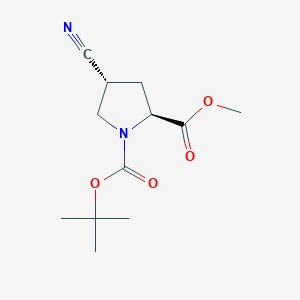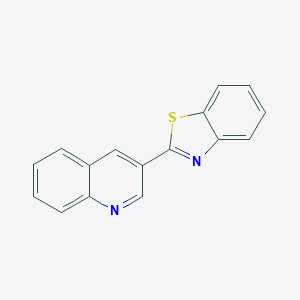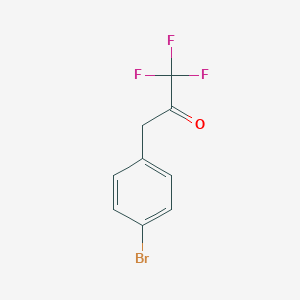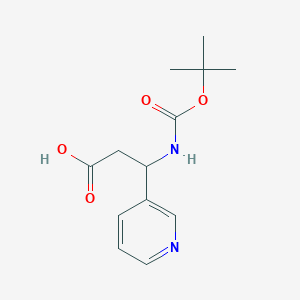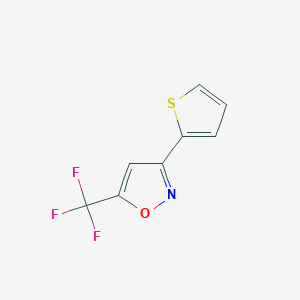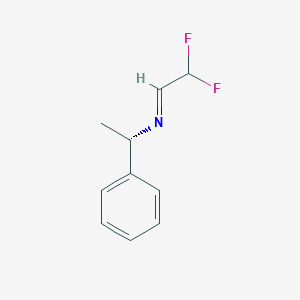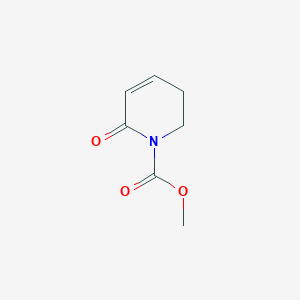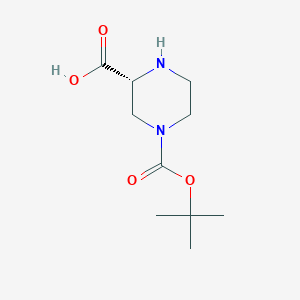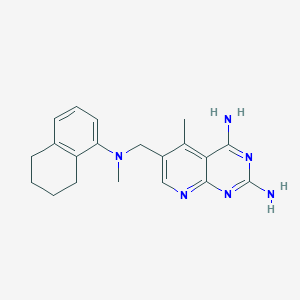
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase B (PKB or Akt) is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of PKB activity has been linked to the development and progression of various cancers. Therefore, PKB inhibitors have emerged as potential anticancer agents. Compound 1 is a novel PKB inhibitor that has shown promising results in preclinical studies.
Mécanisme D'action
Compound 1 exerts its anticancer effects by inhibiting PKB activity. PKB regulates various signaling pathways involved in cell proliferation, survival, and metabolism. Inhibition of PKB activity by compound 1 leads to the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
Compound 1 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p27. In addition, compound 1 has been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments. It is a potent and selective PKB inhibitor, making it a valuable tool for studying PKB signaling pathways. However, its poor solubility and stability in aqueous solutions can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the development of compound 1. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and stability. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Furthermore, the identification of biomarkers that can predict response to compound 1 could improve patient selection and treatment outcomes. Finally, the development of analogs of compound 1 with improved potency and selectivity could lead to the discovery of novel anticancer agents.
Méthodes De Synthèse
Compound 1 can be synthesized using a multi-step process involving the reaction of 2-amino-4,6-dichloropyrimidine with 5-methyl-6-((methylamino)methyl)-1,2,3,4-tetrahydronaphthalen-2-amine. The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to yield compound 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth in xenograft models.
Propriétés
Numéro CAS |
174655-05-1 |
|---|---|
Nom du produit |
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- |
Formule moléculaire |
C20H24N6 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |
Clé InChI |
RQBYJPVEDCXUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
SMILES canonique |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Autres numéros CAS |
174655-05-1 |
Synonymes |
5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



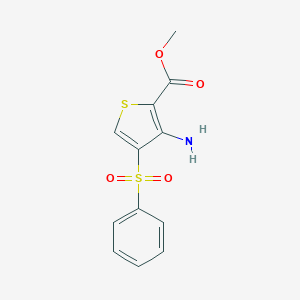
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
